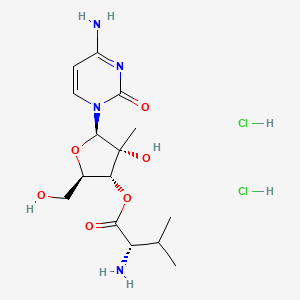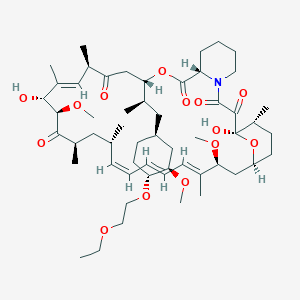
Valopicitabine dihydrochloride
Übersicht
Beschreibung
Valopicitabin-Dihydrochlorid ist ein Prodrug des Nukleosid-Analogons 2’-C-Methylcytidin, das eine signifikante antivirale Aktivität gegen das Hepatitis-C-Virus (HCV) aufweist . Nach der Verabreichung wird Valopicitabin-Dihydrochlorid in 2’-C-Methylcytidin umgewandelt, das dann zu seiner aktiven 5-Triphosphat-Form phosphoryliert wird. Diese aktive Form hemmt die virale RNA-Kettenverlängerung und die Aktivität der viralen RNA-abhängigen RNA-Polymerase, wodurch die Produktion und Replikation von HCV-RNA blockiert wird .
Wissenschaftliche Forschungsanwendungen
Valopicitabin-Dihydrochlorid wurde ausgiebig auf sein Potenzial zur Behandlung von Infektionen mit dem Hepatitis-C-Virus untersucht. Es wirkt als Inhibitor der RNA-abhängigen RNA-Polymerase und ist somit ein vielversprechender Kandidat für eine antivirale Therapie . Darüber hinaus ermöglicht seine Prodrug-Natur eine verbesserte Bioverfügbarkeit und gezielte Abgabe der aktiven Verbindung, 2’-C-Methylcytidin .
Wirkmechanismus
Nach der Verabreichung wird Valopicitabin-Dihydrochlorid in 2’-C-Methylcytidin umgewandelt. Diese Verbindung wird dann zu ihrer aktiven 5-Triphosphat-Form phosphoryliert, die die virale RNA-Kettenverlängerung und die Aktivität der viralen RNA-abhängigen RNA-Polymerase hemmt. Diese Hemmung blockiert die Produktion und Replikation von HCV-RNA und übt so ihre antivirale Wirkung aus .
Wirkmechanismus
Valopicitabine dihydrochloride acts as an RNA-dependent RNA polymerase inhibitor . It is a prodrug that is converted inside the body to the active form, 2’-C-methylcytidine triphosphate . This metabolite inhibits viral RNA chain elongation and viral RNA-dependent RNA polymerase activity, blocking the production of HCV RNA and thus viral replication .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Valopicitabin-Dihydrochlorid wird als 3’-O-L-Valinyl-Ester-Derivat von 2’-C-Methylcytidin synthetisiert . Die Synthese beinhaltet die Veresterung von 2’-C-Methylcytidin mit L-Valin unter spezifischen Reaktionsbedingungen, um das Prodrug zu bilden. Die Dihydrochlorid-Form wird dann durch Behandlung des Esters mit Salzsäure erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Valopicitabin-Dihydrochlorid folgt ähnlichen Synthesewegen wie oben beschrieben, mit Optimierung für die großtechnische Produktion. Dies beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität sowie kontrollierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Valopicitabin-Dihydrochlorid durchläuft mehrere Schlüsselreaktionen:
Hydrolyse: Die Esterbindung in Valopicitabin-Dihydrochlorid kann hydrolysiert werden, um 2’-C-Methylcytidin und L-Valin freizusetzen.
Phosphorylierung: Sobald es sich im Körper befindet, wird 2’-C-Methylcytidin zu seiner aktiven 5-Triphosphat-Form phosphoryliert.
Häufige Reagenzien und Bedingungen
Hydrolyse: In der Regel unter wässrigen sauren oder basischen Bedingungen.
Phosphorylierung: Erfolgt enzymatisch im Körper.
Hauptprodukte, die gebildet werden
Hydrolyse: 2’-C-Methylcytidin und L-Valin.
Phosphorylierung: 2’-C-Methylcytidin-5-Triphosphat.
Vergleich Mit ähnlichen Verbindungen
Valopicitabin-Dihydrochlorid ist aufgrund seiner Prodrug-Natur einzigartig, die die Bioverfügbarkeit und die gezielte Abgabe von 2’-C-Methylcytidin verbessert. Zu ähnlichen Verbindungen gehören:
Sofosbuvir: Ein weiteres Nukleotid-Analogon, das zur Behandlung von HCV eingesetzt wird.
Ribavirin: Ein Nukleosid-Analogon mit breitspektriger antiviraler Aktivität.
Remdesivir: Ein Nukleotid-Analogon, das zur Behandlung verschiedener Virusinfektionen, einschließlich COVID-19, eingesetzt wird.
Valopicitabin-Dihydrochlorid zeichnet sich durch seine spezifische Zielsetzung der HCV-RNA-Polymerase und seine Prodrug-Formulierung aus, die ihre pharmakokinetischen Eigenschaften verbessert .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6.2ClH/c1-7(2)10(17)12(21)25-11-8(6-20)24-13(15(11,3)23)19-5-4-9(16)18-14(19)22;;/h4-5,7-8,10-11,13,20,23H,6,17H2,1-3H3,(H2,16,18,22);2*1H/t8-,10+,11-,13-,15-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHXZMAOSTXGD-DSMKLBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1C(OC(C1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O[C@@H]1[C@H](O[C@H]([C@]1(C)O)N2C=CC(=NC2=O)N)CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640725-71-9 | |
| Record name | Valopicitabine dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0640725719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALOPICITABINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KNU786IT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2S)-2-amino-N-[(2S)-1-[[(4S,5R,7S)-7-[[(2R)-1-[[(2S)-2-aminopropanoyl]amino]-1-oxopropan-2-yl]amino]-5,6-dihydroxy-2,9-dimethyldecan-4-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B1682071.png)





![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)
